4-Ethyl-1,2,5-oxadiazol-3-amine: A Privileged Scaffold in Bioisosteric Drug Design and Energetic Materials
4-Ethyl-1,2,5-oxadiazol-3-amine: A Privileged Scaffold in Bioisosteric Drug Design and Energetic Materials
Executive Summary
4-Ethyl-1,2,5-oxadiazol-3-amine (commonly referred to as 4-ethylfurazan-3-amine) is a highly versatile, nitrogen-rich heterocyclic compound. Characterized by its 1,2,5-oxadiazole (furazan) core, this molecule serves a dual mandate in modern applied chemistry. In medicinal chemistry, the aminofurazan ring is a privileged bioisostere, strategically deployed to replace metabolically labile amides and esters while maintaining critical hydrogen-bonding networks[1]. Concurrently, in materials science, the high nitrogen-to-carbon ratio and inherent ring strain of the furazan system make it an indispensable building block for next-generation energetic materials[2].
This whitepaper provides an in-depth technical analysis of 4-ethyl-1,2,5-oxadiazol-3-amine, detailing its physicochemical profile, structural biology rationale, and validated experimental workflows for its synthesis and biological evaluation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-ethyl-1,2,5-oxadiazol-3-amine is critical for predicting its behavior in both biological matrices and synthetic reactions. The electron-withdrawing nature of the oxadiazole ring significantly depresses the pKa of the adjacent primary amine, altering its protonation state at physiological pH compared to aliphatic amines[3].
| Property | Value |
| IUPAC Name | 4-Ethyl-1,2,5-oxadiazol-3-amine |
| Common Synonyms | 4-Ethylfurazan-3-amine; 3-Amino-4-ethylfurazan |
| CAS Registry Number | 763141-02-2[4] |
| Molecular Formula | C₄H₇N₃O[3] |
| Molecular Weight | 113.12 g/mol [4] |
| Monoisotopic Mass | 113.0589 Da[3] |
| SMILES String | CCC1=NON=C1N[3] |
| InChIKey | OTERRMWTPZGJLB-UHFFFAOYSA-N[3] |
Structural Biology & The Bioisosteric Rationale
The strategic replacement of functional groups (bioisosterism) is a cornerstone of lead optimization. The 1,2,5-oxadiazole ring is widely recognized as a premium bioisostere for ester and amide functionalities[1].
The Causality of Metabolic Stability: Esters and amides are highly susceptible to hydrolytic cleavage by ubiquitous in vivo enzymes (esterases and amidases, respectively). By replacing an amide with a 1,2,5-oxadiazole ring, medicinal chemists achieve two critical outcomes[5]:
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Steric and Electronic Mimicry: The spatial arrangement of the nitrogen and oxygen atoms in the furazan ring closely mimics the dipole moment and hydrogen-bond acceptor properties of a carbonyl group[6].
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Enzymatic Evasion: The cyclic, aromatic nature of the oxadiazole system renders it completely unrecognized by standard hydrolytic enzymes, drastically improving the pharmacokinetic (PK) half-life of the drug candidate[1].
In 4-ethyl-1,2,5-oxadiazol-3-amine, the ethyl group provides a tunable lipophilic vector, while the primary amine acts as a critical hydrogen-bond donor, often anchoring the molecule to target protein residues (e.g., heme propionates in metalloenzymes).
Core Applications
Medicinal Chemistry: IDO1 Inhibition & Antiplasmodial Agents
Aminofurazans are heavily featured in oncology and infectious disease research. A prominent application is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme hijacked by tumors to suppress T-cell activity via the kynurenine pathway[7]. The aminofurazan core coordinates directly with the active-site iron, blocking tryptophan metabolism. Furthermore, N-acylated derivatives of 3-aminofurazanes have demonstrated potent, nanomolar antiplasmodial activity against chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum[8].
Fig 2. Modulation of the immunosuppressive Kynurenine pathway by aminofurazan-based inhibitors.
Energetic Materials Synthesis
Beyond pharmacology, the furazan ring is prized in the synthesis of high-density energetic materials. The inherent ring strain and high heat of formation contribute to explosive power, while the multicyclic nature of furazan derivatives (e.g., LLM-191) ensures thermal stability[2]. 4-Ethyl-1,2,5-oxadiazol-3-amine serves as a versatile precursor; its amine group can be selectively oxidized to a nitro group (yielding nitrofurazans) using potent oxidants like 70% aqueous H₂O₂ in trifluoroacetic acid (TFA)[2].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.
Protocol A: Synthesis of 4-Ethyl-1,2,5-oxadiazol-3-amine via Cyclodehydration
This protocol utilizes 1,1′-Carbonyldiimidazole (CDI) for the cyclodehydration of a bisoxime intermediate. Causality Check: Why CDI? Traditional thermal cyclization often leads to the degradation of the fragile amidoxime intermediate. CDI acts as a mild, highly efficient dehydrating agent, allowing ring closure at ambient temperatures, thereby maximizing yield and purity[7].
Step-by-Step Workflow:
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In Situ Bisoxime Formation: Dissolve the starting cyano-oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add hydroxylamine hydrochloride (1.2 eq) and a mild base (e.g., NaHCO₃) to generate the bisoxime intermediate in situ[8].
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Reaction Monitoring (QC Step 1): Stir at room temperature for 2 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the cyano-oxime mass peak and the appearance of the bisoxime intermediate.
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CDI-Induced Cyclodehydration: Once bisoxime formation is confirmed, cool the reaction vessel to 0 °C. Slowly add 1,1′-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise to control the evolution of CO₂ gas[7].
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Ring Closure: Allow the reaction to warm to ambient temperature and stir for an additional 4-6 hours.
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Workup & Purification: Quench the reaction with water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 4-ethyl-1,2,5-oxadiazol-3-amine.
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Final Validation (QC Step 2): Confirm the product structure via ¹H NMR (disappearance of hydroxyl protons, appearance of amine protons shifted downfield) and ¹³C NMR[8].
Fig 1. Step-by-step synthetic workflow for 1,2,5-oxadiazole ring formation via cyclodehydration.
Protocol B: In Vitro Microsomal Stability Assay (Bioisostere Validation)
To validate the metabolic stability gained by utilizing the furazan bioisostere, an in vitro liver microsome assay must be performed[5].
Step-by-Step Workflow:
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Preparation: Prepare a 10 mM stock solution of 4-ethyl-1,2,5-oxadiazol-3-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Microsome Incubation: Add human or mouse liver microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
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Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
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Self-Validating Control (Critical Step): Run a parallel control reaction omitting the NADPH regenerating system. Causality: This isolates cytochrome P450-mediated enzymatic degradation from inherent chemical instability or non-specific protein binding[5].
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Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
References
- BLD Pharm. 4-Ethyl-1,2,5-oxadiazol-3-amine Product Data.
- PubChemLite. 4-ethyl-1,2,5-oxadiazol-3-amine (C4H7N3O).
- Benchchem. 3-Amino-1,2,4-oxadiazol-5(4H)-one: Bioisosterism.
- ACS Omega. Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining.
- Journal of Medicinal Chemistry. Benzoheterocyclic Oxime Carbamates Active against Mycobacterium tuberculosis.
- PubMed Central (PMC). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
- AWS / Academic Archive. Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol.
- OSTI.gov. Improving preparation of 4-amino-3-furazanecarboxamidoxime and energetic derivatives.
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- 1. 3-Amino-1,2,4-oxadiazol-5(4H)-one|High-Purity Reference Standard [benchchem.com]
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- 3. PubChemLite - 4-ethyl-1,2,5-oxadiazol-3-amine (C4H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. 763141-02-2|4-Ethyl-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
